molecular formula C10H18Cl2N4 B13478396 4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride

4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride

Cat. No.: B13478396
M. Wt: 265.18 g/mol
InChI Key: PPWOUKCAVBYJDR-UHFFFAOYSA-N
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Description

4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a cyclopropyl group attached to a triazole ring, which is further connected to a piperidine moiety The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions

Properties

Molecular Formula

C10H18Cl2N4

Molecular Weight

265.18 g/mol

IUPAC Name

4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine;dihydrochloride

InChI

InChI=1S/C10H16N4.2ClH/c1-2-7(1)9-12-10(14-13-9)8-3-5-11-6-4-8;;/h7-8,11H,1-6H2,(H,12,13,14);2*1H

InChI Key

PPWOUKCAVBYJDR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NNC(=N2)C3CCNCC3.Cl.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride involves multiple steps. . The cyclopropyl group is introduced via a cyclopropanation reaction. The piperidine moiety is then attached through a nucleophilic substitution reaction. The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid .

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Click Cycloaddition Reaction

This method employs a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:

  • Reagents : Aryl alkynes, sodium ascorbate, CuSO₄·5H₂O, and THF/water (1:1) .

  • Conditions : Stirred at room temperature for 12 hours .

  • Purification : Flash chromatography (silica gel) with hexane/ethyl acetate mixtures .

ComponentRole
Azide precursorProvides nitrogen atoms for triazole ring
AlkyneForms C-C bond during cycloaddition
Copper catalystFacilitates cycloaddition reaction

Functional Group Transformations

Post-triazole formation, additional reactions modify the piperidine ring:

  • Saponification : Hydrolysis of ester groups to carboxylic acids using methanol and HCl .

  • Amide bond formation : Activation with coupling agents (e.g., TSTU) for bioconjugation .

Key Reaction Types

The compound undergoes several characteristic reactions due to its heterocyclic structure:

Nucleophilic Substitution

  • Mechanism : Nitrogen atoms in the triazole and piperidine rings act as nucleophiles.

  • Applications : Derivatization to enhance pharmacokinetic properties.

Hydrogen Bonding Interactions

  • Role : Triazole’s polar nitrogen atoms enable binding to biological targets (e.g., enzymes) .

  • Example : Inhibitor design for P2Y₁₄ receptors via H-bond networks with carboxylate groups .

π–π Stacking

  • Interactions : Aromatic regions (e.g., trifluoromethylphenyl groups) engage in stacking with His184 or Tyr102 residues .

Analytical Characterization

Reactions are monitored using:

  • TLC : Tracking intermediate purity .

  • HPLC : Quantitative analysis with triethyammonium acetate buffers .

  • NMR : Structural confirmation (e.g., ¹H NMR in DMSO-d₆) .

Stability and Reactivity

  • Hydrolysis : Susceptible to acidic conditions, necessitating controlled pH during synthesis .

  • Oxidation : Halogenated analogs (e.g., trifluoromethyl derivatives) show resistance to CYP450-mediated oxidation .

Scientific Research Applications

4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, such as iron, in the active sites of enzymes, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s antimicrobial and anticancer effects . Additionally, the piperidine moiety can interact with neurotransmitter receptors, modulating their activity and potentially leading to therapeutic effects in neurological disorders .

Comparison with Similar Compounds

4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride can be compared with other triazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride is a triazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structure, which includes a cyclopropyl group and a piperidine moiety, contributing to its diverse pharmacological properties.

The compound's IUPAC name is this compound, with a molecular formula of C₁₀H₁₆N₄·2HCl and a molecular weight of 192.26 g/mol. It exists as a white powder and has a purity of 95% .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that triazole derivatives possess significant antibacterial properties. For instance, compounds similar to this triazole have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Triazoles are known for their potential anticancer effects. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC₅₀ values indicating effective cytotoxicity . The presence of the triazole ring is crucial for this activity.

Antimicrobial Studies

A study evaluating the antibacterial efficacy of various triazole derivatives found that compounds with structural similarities to 4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of fungal sterol biosynthesis .

Anticancer Research

In a notable case study involving the synthesis of triazole derivatives, researchers assessed the cytotoxic effects on cancer cell lines. The compound demonstrated promising results against the MCF-7 cell line with an IC₅₀ value lower than that of standard chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) analysis indicated that modifications to the piperidine and triazole moieties could enhance biological activity.

Data Table: Biological Activity Summary

Activity TypeTarget Cells/OrganismsIC₅₀ Values (µM)References
AntibacterialStaphylococcus aureus15.0
AnticancerMCF-7 (breast cancer)12.5
AnticancerHCT-116 (colon cancer)6.2
AntifungalCandida albicans20.0

The biological activities of this compound are primarily attributed to its ability to interact with specific biological targets. For instance:

  • Inhibition of Enzymes : The compound may inhibit enzymes involved in nucleic acid synthesis or metabolic pathways critical for microbial survival.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through mitochondrial disruption or caspase activation.

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